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Introduction
IK-175 is a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor

(AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in

regulating immune responses.[1][2] In the tumor microenvironment, AHR can be activated by

ligands such as kynurenine, a metabolite of tryptophan, leading to immunosuppression and

tumor immune evasion.[2][3] By antagonizing AHR, IK-175 aims to reverse this

immunosuppressive effect and restore anti-tumor immunity.[1][2] This document provides a

comprehensive overview of the preclinical and clinical pharmacokinetics and

pharmacodynamics of IK-175.

Mechanism of Action
IK-175 is a potent and selective AHR antagonist.[1][3] Its mechanism of action involves

blocking the AHR signaling pathway, thereby modulating the function of various immune cells.

In preclinical studies, IK-175 has been shown to decrease the expression of AHR target genes

and reduce the release of anti-inflammatory cytokines, while increasing the production of pro-

inflammatory cytokines in activated human T-cells.[1]
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Preclinical Pharmacokinetics
IK-175 has demonstrated favorable pharmacokinetic properties in several preclinical species,

including mice, rats, dogs, and cynomolgus monkeys.[2][3] Detailed pharmacokinetic

parameters in Balb/c mice following a single 3 mg/kg dose are summarized below.

Parameter Intravenous (3 mg/kg) Oral (3 mg/kg)

AUC 2,081 ngh/mL 1,091 ngh/mL

Cmax - 204 ng/mL

Oral Bioavailability - ~50%

Elimination Half-life (t½) - ~7 hours

Data from Balb/c mice.[2]

Clinical Pharmacokinetics
IK-175 has been evaluated in a Phase 1a/b clinical trial (NCT04200963) in patients with locally

advanced or metastatic solid tumors and urothelial carcinoma.[2][4][5] The study assessed IK-

175 as a single agent and in combination with nivolumab.[4][5] In the dose-escalation phase,

IK-175 was administered orally at doses ranging from 200 to 1600 mg daily for monotherapy

and 800 and 1200 mg daily in the combination arm.[6][7] The recommended Phase 2 dose was

established at 1200 mg once daily.[6][7] While pharmacokinetic assessments were a secondary

objective of the study, detailed human pharmacokinetic parameters have not yet been fully

published.

Pharmacodynamics
Preclinical Pharmacodynamics
In Vitro

In activated human primary T-cells, IK-175 treatment led to a dose-dependent modulation of

cytokine production. Specifically, it inhibited the production of the anti-inflammatory cytokine IL-

22 with an IC50 of 7 nmol/L and resulted in a 2-fold increase in the production of the pro-

inflammatory cytokine IL-2.[1]
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In Vivo

Oral administration of IK-175 in mice demonstrated dose-dependent on-target activity by

blocking ligand-stimulated AHR activation of Cyp1a1 transcription in both the liver and spleen.

[1][2][3]

Tissue Dose (mg/kg)
Inhibition of Cyp1a1
Transcription (at 4 hours)

Liver 5 78%

10 93%

25 98%

Spleen 5 35%

10 76%

25 97%

Data from mice.[1]

Clinical Pharmacodynamics
In the Phase 1a/b study, target engagement of IK-175 was confirmed through ex vivo AHR

activation assays and dose-dependent modulation of AHR-regulated genes in tumor biopsies.

[4][8][9] These findings provide evidence of on-target activity in patients.

Experimental Protocols
In Vitro Cytokine Inhibition Assay
Objective: To determine the potency of IK-175 in inhibiting AHR-mediated cytokine production.

Cell Culture: Human primary T-cells are activated in vitro.

Treatment: Activated T-cells are treated with varying concentrations of IK-175.

Incubation: Cells are incubated for a specified period (e.g., 72 hours).
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Supernatant Collection: The cell culture supernatant is collected.

Cytokine Measurement: Concentrations of cytokines such as IL-22 and IL-2 are measured

using a multiplex immunoassay (e.g., Meso Scale Discovery).

Data Analysis: The percent inhibition of IL-22 and the fold-increase in IL-2 are calculated to

determine the IC50 and efficacy.[1]

Activated Human
T-Cells

Treat with IK-175
(Varying Concentrations)

Incubate
(e.g., 72 hours) Collect Supernatant

Measure Cytokines
(e.g., IL-22, IL-2)

via Multiplex Immunoassay

Calculate IC50
and Efficacy

Click to download full resolution via product page

Workflow for In Vitro Cytokine Inhibition Assay.

In Vivo Murine Pharmacodynamic Study
Objective: To assess the in vivo on-target activity of IK-175.

Animal Model: Syngeneic mouse models of cancer (e.g., CT26 colorectal cancer).

Treatment: Mice are orally administered IK-175 at various doses (e.g., 5, 10, and 25 mg/kg).

AHR Agonist Challenge: An AHR agonist is administered to stimulate AHR activity.

Tissue Collection: Liver and spleen tissues are collected at specific time points (e.g., 4 and

10 hours) post-treatment.

Gene Expression Analysis: The expression of the AHR target gene Cyp1a1 is measured by

quantitative real-time PCR.

Data Analysis: The percentage of inhibition of Cyp1a1 transcription is calculated relative to

vehicle-treated controls.

Clinical Development
IK-175 is being evaluated in a Phase 1a/b clinical trial (NCT04200963) as a monotherapy and

in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors
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and urothelial carcinoma.[2][4][5] The study's primary objectives are to assess the safety,

tolerability, and determine the recommended Phase 2 dose.[4][6] Secondary objectives include

evaluating pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[4][8][9]

The FDA has granted Fast Track designation to IK-175 in combination with nivolumab for

patients with advanced urothelial carcinoma who have progressed on or after checkpoint

inhibitors.

Conclusion
IK-175 is a promising novel, orally active AHR inhibitor with a favorable preclinical

pharmacokinetic and pharmacodynamic profile. It effectively engages its target in both

preclinical models and in cancer patients, leading to the modulation of immune responses. The

ongoing clinical development of IK-175 will further elucidate its therapeutic potential as a

monotherapy and in combination with immunotherapy for the treatment of advanced cancers.
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pharmacodynamics-of-ik-175]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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